Éster tert-butílico del ácido 2,4-difluoro-5-yodo-benzoico

Descripción general

Descripción

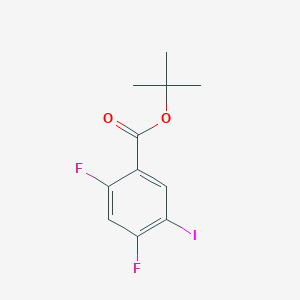

“2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester” is a chemical compound with the molecular formula C11H11F2IO2 . It has a molecular weight of 340.11 .

Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester” consists of a benzoic acid core with two fluorine atoms and one iodine atom attached to the benzene ring, and a tert-butyl ester group attached to the carboxylic acid .Physical And Chemical Properties Analysis

This compound has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.66, indicating its lipophilicity . It is soluble, with a solubility of 0.0862 mg/ml .Aplicaciones Científicas De Investigación

Química medicinal

En química medicinal, este compuesto se utiliza como bloque de construcción para la síntesis de diversos agentes farmacéuticos. Su capacidad para sufrir reacciones fáciles debido a la presencia del grupo éster lo convierte en un precursor valioso en el desarrollo de nuevos fármacos. Por ejemplo, se puede utilizar en la síntesis de posibles inhibidores de enzimas o receptores al proporcionar un anillo aromático fluorado, que a menudo es beneficioso para la afinidad de unión y la selectividad .

Agricultura

“Éster tert-butílico del ácido 2,4-difluoro-5-yodo-benzoico” puede servir como intermedio en la síntesis de agroquímicos. Los átomos de flúor pueden contribuir a la creación de herbicidas y pesticidas con mayor actividad y durabilidad, ya que los compuestos fluorados a menudo exhiben una actividad biológica mejorada y estabilidad metabólica .

Ciencia de materiales

En el campo de la ciencia de los materiales, los derivados de este compuesto podrían utilizarse en el diseño de nuevos polímeros o recubrimientos. El átomo de yodo en particular puede ser un sitio reactivo para una mayor funcionalización, lo que lleva a materiales con propiedades específicas como estabilidad térmica o características ópticas únicas .

Ciencia ambiental

Este éster puede estar involucrado en la investigación de ciencias ambientales, particularmente en el estudio del impacto de los compuestos orgánicos fluorados en el medio ambiente. Sus productos de degradación y su interacción con varios factores ambientales pueden ser objeto de estudio para comprender y mitigar la contaminación potencial .

Química analítica

Los químicos analíticos podrían emplear “this compound” como estándar o reactivo en métodos cromatográficos o espectroscopia. Su estructura química distintiva permite su uso en el desarrollo de métodos para detectar, cuantificar o aislar compuestos específicos en mezclas complejas .

Bioquímica

En bioquímica, el compuesto se puede utilizar para estudiar la interacción entre moléculas pequeñas y macromoléculas biológicas. El átomo de yodo se puede utilizar para la cristalografía de rayos X para determinar la estructura de las proteínas cuando se unen a este compuesto, lo que ayuda a comprender las interacciones moleculares a nivel atómico .

Farmacología

La investigación farmacológica podría explorar el uso de este compuesto en sistemas de administración de fármacos. Su estructura química podría modificarse para crear profármacos o para mejorar la solubilidad y permeabilidad de los ingredientes farmacéuticos activos, mejorando así sus perfiles farmacocinéticos .

Ingeniería química

En ingeniería química, “this compound” podría investigarse por su papel en la química de procesos. Puede utilizarse en la optimización de rutas sintéticas para la producción a escala industrial de moléculas orgánicas complejas, centrándose en la eficiencia y la sostenibilidad .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative addition and transmetalation processes, such as those found in Suzuki–Miyaura coupling reactions . The presence of fluorine and iodine atoms enhances its reactivity and binding affinity with these enzymes, facilitating efficient catalytic processes. Additionally, the tert-butyl ester group provides stability and solubility, making it a valuable reagent in various biochemical assays.

Cellular Effects

The effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins and transcription factors, leading to changes in gene expression profiles . Furthermore, its interactions with cellular enzymes can impact metabolic flux and energy production, thereby affecting overall cell function and viability.

Molecular Mechanism

At the molecular level, 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. The fluorine and iodine atoms on the benzoic acid ring facilitate strong binding with enzyme active sites, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester can vary over time. Studies have shown that this compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have provided insights into the temporal dynamics of its biochemical and cellular effects.

Dosage Effects in Animal Models

The effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester in animal models are dose-dependent. At lower dosages, this compound can enhance enzyme activity and promote beneficial cellular responses . Higher dosages may lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in biochemical research and therapeutic applications.

Metabolic Pathways

2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is involved in various metabolic pathways, particularly those related to oxidative addition and transmetalation reactions . This compound interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and the levels of specific metabolites. Its role in these pathways underscores its importance in biochemical research and organic synthesis.

Transport and Distribution

The transport and distribution of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical and cellular effects. Understanding the transport mechanisms is crucial for optimizing its use in various experimental settings.

Subcellular Localization

The subcellular localization of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The localization patterns are essential for understanding its role in cellular processes and optimizing its use in research applications.

Propiedades

IUPAC Name |

tert-butyl 2,4-difluoro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2IO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLUEUCTAPTPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001189968 | |

| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445862-86-1 | |

| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445862-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

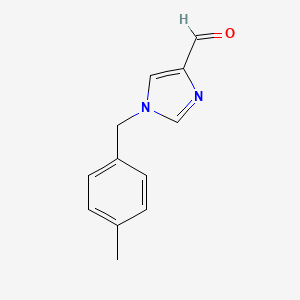

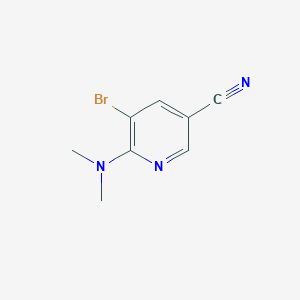

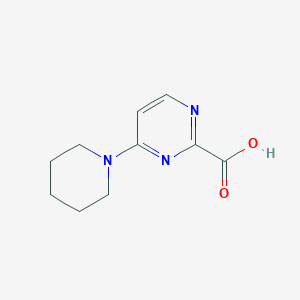

![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)